molecular formula C9H7BrO3 B8753613 6-Bromo-7-hydroxychroman-2-one CAS No. 1193834-75-1

6-Bromo-7-hydroxychroman-2-one

Cat. No. B8753613
Key on ui cas rn: 1193834-75-1
M. Wt: 243.05 g/mol
InChI Key: UCKCSVJDIQOXSK-UHFFFAOYSA-N
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Patent
US08772327B2

Procedure details

6-Bromo-7-(2,3-dihydro-1H-inden-2-yloxy)chroman-2-one (1.25 g, Intermediate 5) can be obtained from Intermediate 2 (1.0 g) and 2-hydroxyindane (henceforth abbreviated as “sm5”, 830 mg, LANC) according to the method of Example 1-1-2, Step B. The title compound was obtained (yield: 690 mg) from Intermediate 5 (500 mg) according to the method of Example 1-1-2, Step C.
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH:13]1[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14]1)[O:8][C:7](=[O:22])[CH2:6][CH2:5]2.OC1CC2C(=CC=CC=2)C1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH:13]1[CH2:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:21]1)[O:8][C:7](=[O:22])[CH2:6][CH2:5]2.[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:22])[CH2:6][CH2:5]2

Inputs

Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(OC2=CC1OC1CC2=CC=CC=C2C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(OC2=CC1OC1CC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
Name
Type
product
Smiles
BrC=1C=C2CCC(OC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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